N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with an 8-methoxy group, linked via a sulfanylacetamide bridge to a 3-chloro-4-methylphenyl moiety. The 8-methoxy group may enhance electron density in the indole system, while the chloro-methylphenyl substituent likely influences lipophilicity and steric interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-11-3-4-12(7-15(11)21)24-17(26)9-28-20-19-18(22-10-23-20)14-8-13(27-2)5-6-16(14)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGQRZBVAZCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Furoylamino Group: The furoylamino group can be introduced through an amide coupling reaction, where a furoyl chloride reacts with the amino group on the quinoline core in the presence of a base such as triethylamine.
Substitution with the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the hydroxyl group on the quinoline core with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the quinoline core or the furoylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The compound’s analogues differ in substituents on the phenyl ring and pyrimidoindole core. Below is a comparative analysis based on available
Table 1: Structural Comparison of Pyrimidoindole-Based Acetamides
Functional Implications of Substituents
- Chloro vs. Chlorine’s electronegativity may also stabilize charge-transfer interactions.
- Pyrimidoindole Core Modifications : The 8-methoxy group in the target compound contrasts with 4-oxo substituents in , which could alter hydrogen-bonding capacity. Methoxy groups typically donate electron density, possibly affecting binding to hydrophobic pockets.
- Heterocyclic Hybrids : The pyridine-triazole hybrid in introduces nitrogen-rich regions, favoring interactions with metal ions or polar residues in target proteins, unlike the pyrimidoindole core in other compounds.
Hypothetical Bioactivity and Target Engagement
While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogues:
- Anticancer Potential: Pyrimidoindoles with 4-oxo groups (e.g., ) show inhibition of kinases like CDK or EGFR. The 8-methoxy group might shift selectivity toward topoisomerase or PARP targets.
- Antimicrobial Activity : Thioacetamide-linked heterocycles in exhibit broad-spectrum antimicrobial effects, suggesting the target compound could be tested against resistant bacterial strains.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound that has drawn attention in the field of pharmaceutical research due to its potential biological activities. This compound features a unique structure that combines various functional groups, which may contribute to its therapeutic properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.95 g/mol. The structural characteristics include:
- Chlorine atom : Enhances biological activity through halogen bonding.
- Methoxy and sulfanyl groups : Potentially involved in interaction with biological targets.
- Pyrimido[5,4-b]indole moiety : Known for its pharmacological significance.
Although the precise mechanism of action remains unclear, it is hypothesized that this compound interacts with specific enzymes or receptors. The presence of the fluorinated aromatic ring and the oxadiazole moiety suggests possible binding interactions that could lead to alterations in cellular pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A comparative analysis of related compounds shows promising results against various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 1.88 ± 0.11 | |
| Compound B | HCT116 | 0.39 ± 0.06 | |
| Compound C | A549 | 26 | |
| N-(3-chloro-4-methylphenyl)-2-(...) | Various | TBD | TBD |
These studies suggest that the compound may possess cytotoxic effects that inhibit tumor growth, although further investigation is required to establish its efficacy and safety profile.
Case Studies
- Study on Similar Compounds :
- Mechanistic Insights :
Potential Applications
The biological activity of this compound opens avenues for its application in drug development, particularly in oncology. Its structural features could be leveraged to design more effective anticancer agents.
Q & A
Q. What are the recommended synthetic pathways for preparing N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
Core formation : Construct the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under acidic or basic conditions .
Sulfanyl introduction : React the core with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group at the 4-position .
Acetamide coupling : Attach the N-(3-chloro-4-methylphenyl)acetamide moiety via nucleophilic substitution or coupling reagents like HATU .
Q. Optimization considerations :
Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Look for characteristic peaks:
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidoindole core orientation) .
Q. Data contradiction resolution :
Q. How can researchers assess the compound’s stability under varying pH and solvent conditions for biological assays?
Methodology :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and track byproduct formation .
- Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous solutions. Use dynamic light scattering (DLS) to detect aggregation .
- Long-term storage : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in target identification studies?
Experimental design :
Molecular docking : Screen against libraries of proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize targets with binding energies < -8 kcal/mol .
Cellular thermal shift assay (CETSA) : Identify engaged targets by measuring protein denaturation shifts post-treatment .
CRISPR-Cas9 knockout : Validate candidate targets by assessing loss of compound efficacy in knockout cell lines .
Q. Data interpretation :
Q. How can researchers address conflicting bioactivity data across different assay platforms (e.g., in vitro vs. in vivo)?
Root-cause analysis :
- In vitro-in vivo disconnect : Evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) using LC-MS/MS .
- Assay specificity : Confirm target engagement via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Batch variability : Standardize cell lines and assay conditions (e.g., serum-free media for kinase assays) .
Q. Mitigation strategies :
Q. What crystallographic techniques are recommended for resolving structural ambiguities in derivatives of this compound?
Crystallization protocols :
Q. Data collection/refinement :
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
Analytical workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
